N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine
Description
N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine is a Schiff base characterized by a central imine group (–C=N–) linking two aromatic rings: a 3-chlorophenyl group and a 3-nitrophenyl moiety. This compound exhibits planar geometry with significant conjugation across the imine bond, influencing its electronic properties and reactivity. The nitro (–NO₂) and chloro (–Cl) substituents introduce electron-withdrawing effects, enhancing stability and directing electrophilic substitution reactions. Its synthesis typically involves condensation of 3-chloroaniline with 3-nitrobenzaldehyde under acidic conditions .
Properties
CAS No. |
10480-27-0 |
|---|---|
Molecular Formula |
C13H9ClN2O2 |
Molecular Weight |
260.67 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H9ClN2O2/c14-11-4-2-5-12(8-11)15-9-10-3-1-6-13(7-10)16(17)18/h1-9H |
InChI Key |
OVBDZJKHSCHXBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine typically involves the condensation reaction between 3-chloroaniline and 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(3-chlorophenyl)-1-(3-aminophenyl)methanimine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and chloro derivatives.
Reduction: Formation of N-(3-chlorophenyl)-1-(3-aminophenyl)methanimine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine has demonstrated significant antimicrobial activity. Studies have shown that it is effective against various bacterial strains, exhibiting potency comparable to established antibiotics. Its mechanism may involve disrupting bacterial cell walls or interfering with metabolic pathways, making it a potential candidate for alternative antimicrobial treatments.
Anticancer Activity
Research indicates that this compound possesses promising anticancer properties. It has been found to induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values suggest that it can effectively inhibit tumor growth.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.034 |
| Combretastatin A-4 | MCF-7 | 0.004 |
| N-(4-chlorophenyl)-1-(3-nitrophenyl)methanimine | MDA-MB-231 | 0.043 |
Industrial Applications
In addition to its biological applications, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure allows it to serve as an intermediate in the synthesis of more complex organic compounds.
Similar Compounds
The compound can be compared with other methanimines such as:
- N-(3-chlorophenyl)-1-(4-nitrophenyl)methanimine
- N-(4-chlorophenyl)-1-(3-nitrophenyl)methanimine
- N-(3-chlorophenyl)-1-(2-nitrophenyl)methanimine
Uniqueness : The specific positioning of the chloro and nitro groups on the phenyl rings distinguishes this compound from similar compounds, influencing its reactivity, stability, and biological activity.
Breast Cancer Study
In a targeted study on triple-negative breast cancer cells, this compound exhibited significant inhibition of cell proliferation with an IC50 value of 0.0316 µM, highlighting its potential as an effective anticancer agent.
Antimicrobial Evaluation
Another evaluation assessed its efficacy against various pathogens, revealing lower IC50 values than conventional treatments, suggesting a promising role as an alternative antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Crystal Packing and Stability
(a) Halogen-Substituted Analogues
N-(4-chlorophenyl)-1-(4-methylphenyl)methanimine ():
- Structural Differences : The 4-chloro and 4-methyl groups create weaker intermolecular interactions compared to the 3-substituted nitro and chloro groups in the target compound.
- Crystal Packing : Exhibits triclinic symmetry (space group P-1) with dihedral angles of ~56° between aromatic planes. Weak C–H⋯N and C–H⋯Cl interactions dominate packing .
- Thermal Stability : Higher melting points (mp >150°C) due to stronger π–π stacking compared to nitro-containing analogues.
(E)-N-(3-chlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine ():
- Electronic Effects : The piperidine ring introduces electron-donating effects, reducing the electron-withdrawing impact of the nitro group.
- Biological Relevance : Demonstrates inhibitory activity against human cyclophilin D (CypD), a mitochondrial protein linked to apoptosis, with a binding energy of –8.2 kcal/mol .
(b) Adamantane-Based Analogues
- (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine ():
- Structural Features : The bulky adamantyl group replaces the 3-chlorophenyl ring, increasing steric hindrance and reducing planarity.
- Synthesis : Condensation of adamantan-1-ylamine with 3-nitrobenzaldehyde yields 91% product (mp 117–118°C) .
- Bioactivity : Exhibits antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) and anti-cancer effects (IC₅₀ = 18 µM in MCF-7 cells) due to enhanced lipophilicity from the adamantane moiety .
Electronic and Spectroscopic Comparisons
(a) NMR and FTIR Trends
- Key Insight : The imine C=N stretch remains consistent (~1635–1642 cm⁻¹), while substituents alter aryl proton environments in NMR.
(b) DFT and Electronic Properties
Biological Activity
N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 3-chloroaniline and 3-nitrobenzaldehyde. This reaction is facilitated by solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid under reflux conditions. The resultant product is purified through recrystallization.
| Property | Value |
|---|---|
| CAS No. | 10480-27-0 |
| Molecular Formula | C13H9ClN2O2 |
| Molecular Weight | 260.67 g/mol |
| IUPAC Name | This compound |
| InChI Key | OVBDZJKHSCHXBO-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells, particularly in breast cancer cell lines like MCF-7 and MDA-MB-231. The IC50 values for these cell lines are promising, indicating that the compound has the potential to inhibit tumor growth effectively .
Table: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.034 |
| Combretastatin A-4 | MCF-7 | 0.004 |
| N-(4-chlorophenyl)-1-(3-nitrophenyl)methanimine | MDA-MB-231 | 0.043 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to bind to certain enzymes and receptors, altering their functions and leading to apoptosis in cancer cells. The exact pathways involved are still under investigation but may include modulation of the BAX/Bcl-2 ratio, which regulates apoptosis .
Case Studies
- Breast Cancer Study : In a study focusing on triple-negative breast cancer cells, this compound was shown to significantly inhibit cell proliferation with an IC50 value of 0.0316 µM, indicating potent anticancer activity .
- Antimicrobial Evaluation : Another study evaluated its efficacy against various pathogens, demonstrating lower IC50 values than conventional treatments, suggesting a potential role as an alternative antimicrobial agent .
Comparative Analysis with Similar Compounds
This compound was compared with other similar compounds like N-(4-chlorophenyl)-1-(3-nitrophenyl)methanimine and N-(3-chlorophenyl)-1-(2-nitrophenyl)methanimine. The positioning of the chloro and nitro groups significantly affects their biological activities and stability, making this compound a unique candidate for further research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
